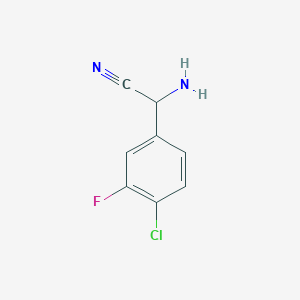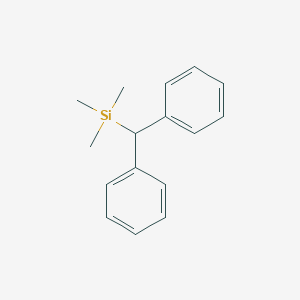
BENZHYDRYL-TRIMETHYL-SILANE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzhydryl-trimethyl-silane is an organosilicon compound with the molecular formula C16H20Si. It is characterized by the presence of a silicon atom bonded to a benzhydryl group and three methyl groups. This compound is of interest due to its unique chemical properties and its applications in various fields of scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Benzhydryl-trimethyl-silane can be synthesized through the reaction of benzhydryl chloride with trimethylsilyl lithium. The reaction typically occurs in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction. The reaction is as follows:
C6H5CH2Cl+LiSi(CH3)3→C6H5CH2Si(CH3)3+LiCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Análisis De Reacciones Químicas
Types of Reactions: Benzhydryl-trimethyl-silane undergoes various chemical reactions, including:
Reduction: It can act as a reducing agent in the presence of a catalyst.
Substitution: The benzhydryl group can be substituted with other functional groups under appropriate conditions.
Hydrosilylation: It can participate in hydrosilylation reactions with alkenes and alkynes.
Common Reagents and Conditions:
Reduction: Catalysts such as palladium or platinum are commonly used.
Substitution: Reagents like halogens or alkylating agents can be employed.
Hydrosilylation: Catalysts such as rhodium or platinum complexes are used.
Major Products:
Reduction: The major products are typically the reduced forms of the substrates.
Substitution: The products depend on the substituents introduced.
Hydrosilylation: The products are organosilicon compounds with added alkyl or alkenyl groups.
Aplicaciones Científicas De Investigación
Benzhydryl-trimethyl-silane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in hydrosilylation reactions.
Biology: It can be used in the modification of biomolecules for research purposes.
Medicine: Research is ongoing into its potential use in drug delivery systems.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism by which benzhydryl-trimethyl-silane exerts its effects involves the transfer of the trimethylsilyl group to various substrates. This transfer can occur through radical or ionic pathways, depending on the reaction conditions. The silicon atom in the compound acts as a nucleophile, facilitating the formation of new chemical bonds.
Comparación Con Compuestos Similares
Trimethylsilane: Similar in structure but lacks the benzhydryl group.
Diphenylsilane: Contains two phenyl groups instead of a benzhydryl group.
Triphenylsilane: Contains three phenyl groups.
Uniqueness: Benzhydryl-trimethyl-silane is unique due to the presence of both a benzhydryl group and three methyl groups attached to the silicon atom. This combination imparts distinct chemical properties, making it valuable for specific applications in organic synthesis and material science.
Propiedades
Número CAS |
6328-61-6 |
|---|---|
Fórmula molecular |
C16H20Si |
Peso molecular |
240.41 g/mol |
Nombre IUPAC |
benzhydryl(trimethyl)silane |
InChI |
InChI=1S/C16H20Si/c1-17(2,3)16(14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13,16H,1-3H3 |
Clave InChI |
NZASVZMQNPQTOJ-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C(C1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
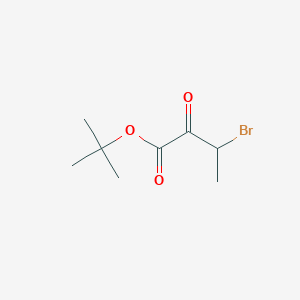
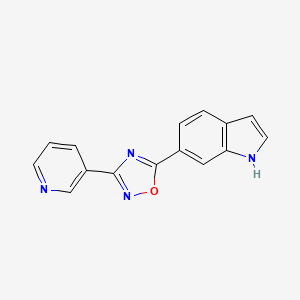
![4-Thiazolidinone, 5-[(2,3-dimethoxyphenyl)methylene]-2-thioxo-](/img/structure/B8751835.png)
![3,3-Dibromo-6-chloro-1,3-dihydro-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B8751843.png)
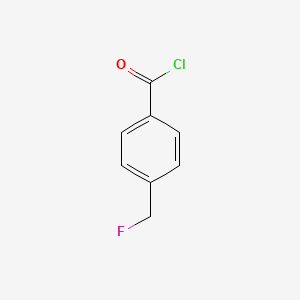
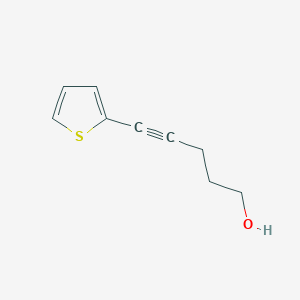
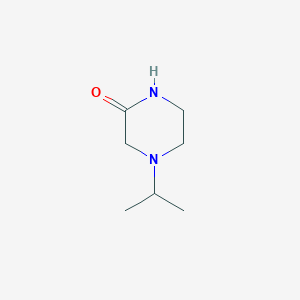
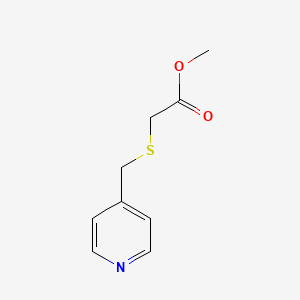
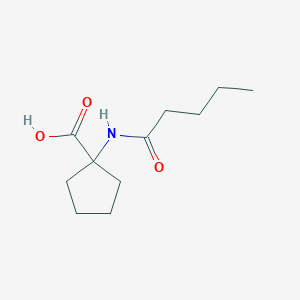

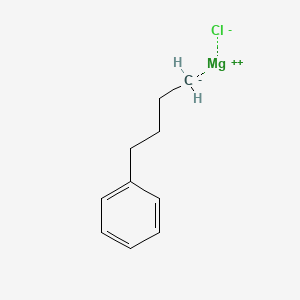
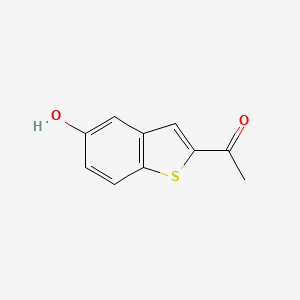
![7-Fluorobenzo[d]isothiazol-4-ol](/img/structure/B8751919.png)
